REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[OH-].[Na+].I[CH2:14][CH3:15]>CN(C)P(=O)(N(C)C)N(C)C.O>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:14][CH3:15])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1C(=O)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |